2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione
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Overview
Description
2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of both hydroxymethyl and nitro functional groups in the compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione typically involves the nitration of isoindoline derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of isoindoline with nitric acid to introduce the nitro group, followed by the reaction with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-nitroisoindoline-1,3-dione.
Reduction: Formation of 2-(Hydroxymethyl)-5-aminoisoindoline-1,3-dione.
Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-5-nitroindoline-1,3-dione
- 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione
- 2-(Hydroxymethyl)-5-nitrobenzene-1,3-dione
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and nitro groups on the isoindoline scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the isoindoline ring system also differentiates it from other similar compounds, providing unique structural and electronic properties.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c12-4-10-8(13)6-2-1-5(11(15)16)3-7(6)9(10)14/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUYVSBMPMKCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22546-83-4 |
Source
|
Record name | N-(HYDROXYMETHYL)-4-NITROPHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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